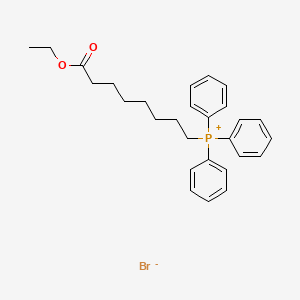
(8-Ethoxy-8-oxooctyl)triphenylphosphonium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Ethoxy-8-oxooctyl)triphenylphosphonium Bromide is a useful research compound. Its molecular formula is C28H34BrO2P and its molecular weight is 513.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(8-Ethoxy-8-oxooctyl)triphenylphosphonium bromide is a phosphonium salt that has gained attention in various biological and pharmaceutical applications. This compound is particularly noted for its potential in targeting mitochondria, which plays a crucial role in cellular metabolism and energy production. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure
The compound can be represented as follows:
This structure includes a triphenylphosphonium moiety, which is known for its ability to penetrate mitochondrial membranes due to its positive charge and lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with mitochondrial functions. Key mechanisms include:
- Mitochondrial Targeting : The triphenylphosphonium group facilitates the selective accumulation of the compound within mitochondria, enhancing its efficacy as a drug delivery system for various therapeutic agents, including chemotherapeutics like doxorubicin .
- Reactive Oxygen Species (ROS) Modulation : Compounds with triphenylphosphonium moieties have been shown to influence ROS levels, which are critical in cell signaling and apoptosis pathways. This modulation can lead to enhanced anti-cancer effects by promoting apoptosis in malignant cells .
Table 1: Biological Activity Overview
Case Studies
Several studies have explored the biological activity of this compound:
-
Mitochondrial Targeting in Cancer Therapy :
A study demonstrated that modifying liposomal formulations with triphenylphosphonium significantly improved the delivery of doxorubicin to mitochondria, leading to enhanced cytotoxicity against HeLa cancer cells compared to unmodified liposomes . This highlights the potential of this compound as an effective mitochondrial-targeting agent. -
ROS-Induced Apoptosis :
Research indicated that compounds containing triphenylphosphonium groups can induce apoptosis via ROS generation in cancer cells. This mechanism was observed when HeLa cells were treated with this compound, resulting in significant cell death compared to controls . -
Safety and Toxicity Assessment :
Toxicological evaluations have shown that while the compound can cause eye irritation, it is not classified as harmful by ingestion or skin contact under standard testing protocols . This suggests a favorable safety profile for potential therapeutic applications.
特性
分子式 |
C28H34BrO2P |
|---|---|
分子量 |
513.4 g/mol |
IUPAC名 |
(8-ethoxy-8-oxooctyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H34O2P.BrH/c1-2-30-28(29)23-15-4-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22H,2-5,15-16,23-24H2,1H3;1H/q+1;/p-1 |
InChIキー |
CUSJUQFVLKXLBQ-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















